1-(4-methylbenzyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine 1-(4-methylbenzyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11182576
InChI: InChI=1S/C22H23N7/c1-17-5-7-18(8-6-17)15-29-22-19(14-26-29)21(24-16-25-22)28-12-10-27(11-13-28)20-4-2-3-9-23-20/h2-9,14,16H,10-13,15H2,1H3
SMILES: CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=N5
Molecular Formula: C22H23N7
Molecular Weight: 385.5 g/mol

1-(4-methylbenzyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

CAS No.:

Cat. No.: VC11182576

Molecular Formula: C22H23N7

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-methylbenzyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine -

Specification

Molecular Formula C22H23N7
Molecular Weight 385.5 g/mol
IUPAC Name 1-[(4-methylphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C22H23N7/c1-17-5-7-18(8-6-17)15-29-22-19(14-26-29)21(24-16-25-22)28-12-10-27(11-13-28)20-4-2-3-9-23-20/h2-9,14,16H,10-13,15H2,1H3
Standard InChI Key SMCJWHJELPSOIO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=N5
Canonical SMILES CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=N5

Introduction

1-(4-methylbenzyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that combines a pyrazolo[3,4-d]pyrimidine core with a 4-(pyridin-2-yl)piperazine substituent and a 4-methylbenzyl group. This unique structural arrangement suggests potential applications in medicinal chemistry, particularly due to its possible influence on biological activity and pharmacological properties.

Structural Features and Synthesis

The compound's structure is characterized by its pyrazolo[3,4-d]pyrimidine backbone, which is a common motif in various biologically active molecules. The presence of a 4-methylbenzyl group and a 4-(pyridin-2-yl)piperazine moiety adds complexity and potentially enhances its interaction with biological targets.

The synthesis of this compound typically involves multi-step organic synthesis techniques. While specific synthesis pathways for this exact compound are not widely documented, similar pyrazolo[3,4-d]pyrimidine derivatives often involve chlorination, hydrazinolysis, and condensation reactions to introduce various substituents .

Biological Activities and Potential Applications

Compounds with similar structures to 1-(4-methylbenzyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine have been studied for various biological activities, including anticancer, antidepressant, and anti-inflammatory effects. The specific combination of structural motifs in this compound may enhance its selectivity and efficacy against certain biological targets compared to other similar compounds.

Comparison with Similar Compounds

Compound NameStructure FeaturesNotable Activities
1-(3-chlorobenzyl)-4-[4-(pyridin-3-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidineChlorobenzyl instead of methylbenzylAnticancer
1-(phenethyl)-4-[3-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidinePhenethyl groupAntidepressant
1-(naphthalenemethyl)-4-[5-(pyridin-2-yloxy)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidineNaphthalene substitutionAnti-inflammatory

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator